Copper dibutyldithiocarbamate
Overview
Description
Copper dibutyldithiocarbamate is a coordination complex that belongs to the family of copper dithiocarbamates. These compounds are known for their diverse applications in various fields, including materials science, biology, and medicine. This compound is particularly notable for its role as a catalyst and its unique chemical properties.
Mechanism of Action
Target of Action
Copper dibutyldithiocarbamate primarily targets the NF-E2-related factor 2 (Nrf2) , a transcription factor responsible for regulating antioxidant and phase II xenobiotic enzymes . This interaction plays a crucial role in the compound’s mechanism of action.
Mode of Action
The compound interacts with its target by forming a copper (II) bis (dibutyldithiocarbamate) complex . This complex rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins . The intramolecular interaction between copper and the dithiocarbamate ligand is crucial for the activation of the transcription factor .
Biochemical Pathways
The activation of Nrf2 by the copper (II) bis (dibutyldithiocarbamate) complex affects several biochemical pathways. It induces the expression of heme oxygenase-1 , NAD (P)H quinone oxidoreductase 1 , and γ-glutamylcysteine synthetase , which are downstream proteins of Nrf2 . These proteins play a significant role in the body’s antioxidant response and xenobiotic metabolism.
Pharmacokinetics
It is known that the copper (ii) bis (dibutyldithiocarbamate) complex rapidly accumulates within cells . This accumulation is higher than that of Cu (II) and Cu (I), suggesting a high bioavailability . The compound enters vascular endothelial cells via CTR1-independent mechanisms .
Result of Action
The result of the compound’s action is the activation of Nrf2 and the upregulation of its downstream proteins. This leads to enhanced antioxidant response and xenobiotic metabolism in the body . The compound’s selective anticancer activity is attributed to the copper (II) complex’s ability to inhibit the cellular proteasome .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of copper ions is necessary for the formation of the active copper (II) bis (dibutyldithiocarbamate) complex . Additionally, the compound is widely used as a flotation agent in mineral processing, where it selectively binds to the surfaces of specific minerals, allowing them to adhere to air bubbles and float to the top of a slurry for separation. This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
Copper dibutyldithiocarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s copper center can exist in multiple oxidation states, including copper (I), copper (II), and copper (III), which allows it to participate in redox reactions. This compound interacts with enzymes such as superoxide dismutase and cytochrome c oxidase, where it can act as a cofactor, facilitating electron transfer processes. Additionally, the compound can bind to proteins containing thiol groups, forming stable complexes that can alter protein function and activity .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to activate the transcription factor NF-E2-related factor 2 (Nrf2), which regulates the expression of antioxidant and phase II xenobiotic enzymes. This activation leads to increased expression of proteins such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1, which play crucial roles in cellular defense mechanisms . This compound can also induce changes in cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to the Kelch-like ECH-associated protein 1 (Keap1), leading to the stabilization and nuclear translocation of Nrf2. This interaction inhibits the proteasomal degradation of Nrf2, allowing it to accumulate in the nucleus and activate the transcription of target genes. Additionally, this compound can inhibit or activate enzymes by binding to their active sites or altering their conformation, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo oxidation or reduction, leading to changes in its chemical structure and activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular defense mechanisms and improve metabolic function. At high doses, this compound can exhibit toxic effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to antioxidant defense and redox regulation. The compound interacts with enzymes such as superoxide dismutase and cytochrome c oxidase, which are involved in the detoxification of reactive oxygen species and the production of cellular energy. This compound can also influence metabolic flux by modulating the activity of key enzymes and altering the levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can enter cells via copper transporters such as CTR1 and can be sequestered by metallothioneins, which regulate its intracellular distribution. This compound can accumulate in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it interacts with enzymes involved in energy production and redox regulation. The compound’s localization can influence its ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper dibutyldithiocarbamate can be synthesized by reacting copper(II) diacetate with zinc(II) bis(dibutyldithiocarbamate) in a biphasic mixture of dichloromethane, water, and aqueous ammonia at room temperature under aerobic conditions . The reaction typically involves mixing the reactants in a 1:1 molar ratio and stirring for about an hour.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of organic solvents and controlled reaction environments is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Copper dibutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the dithiocarbamate ligand with other ligands, facilitated by reagents such as phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction can yield copper(I) complexes.
Scientific Research Applications
Copper dibutyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including the production of acrylic acid from acrylon
Properties
IUPAC Name |
copper;N,N-dibutylcarbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Cu/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPUJMULXNNEHS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36CuN2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13927-71-4 | |
Record name | (SP-4-1)-Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13927-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
472.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52691-95-9, 13927-71-4 | |
Record name | Bis(N,N-dibutylcarbamodithioato-κS,κS′)copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52691-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(dibutylcarbamodithioato-S,S')copper | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(dibutyldithiocarbamato-S,S')copper | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(dibutyldithiocarbamato-S,S')copper | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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